molecular formula C13H10ClN3O2 B2765866 (E)-1-[(2-chloro-5-nitrophenyl)methylidene]-2-phenylhydrazine CAS No. 59670-70-1

(E)-1-[(2-chloro-5-nitrophenyl)methylidene]-2-phenylhydrazine

Cat. No. B2765866
CAS RN: 59670-70-1
M. Wt: 275.69
InChI Key: ZQRXRFLZOWMUJZ-OQLLNIDSSA-N
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Description

Chemical Reactions Analysis

The chemical reactions that “(E)-1-[(2-chloro-5-nitrophenyl)methylidene]-2-phenylhydrazine” undergoes would depend on its molecular structure and the conditions under which it is used. Unfortunately, specific information about its reactions is not available .

Scientific Research Applications

1. Chemical Reactions and Isomer Studies

(E)-1-[(2-chloro-5-nitrophenyl)methylidene]-2-phenylhydrazine and related compounds have been explored in chemical reactions, particularly focusing on the formation of various isomers. For instance, the reaction of chlorophthalazine with nitrophenylhydrazines results in the formation of nitrophenylhydrazones, including the E isomers. The study of these reactions provides insights into the mechanisms and outcomes of chemical processes involving similar compounds (Buzykhin et al., 1978).

2. Synthesis of Novel Compounds

Research into the synthesis of new compounds using (E)-1-[(2-chloro-5-nitrophenyl)methylidene]-2-phenylhydrazine derivatives is a significant area of interest. For example, the synthesis of ruthenium(III) complexes with related ligands, such as 4-methyl-3-thiosemicarbazone ligands, demonstrates the versatility and potential of these compounds in creating new molecular structures with varied applications (Sampath et al., 2013).

3. Antibacterial and Antifungal Applications

Compounds synthesized from (E)-1-[(2-chloro-5-nitrophenyl)methylidene]-2-phenylhydrazine show promising antibacterial and antifungal activities. Studies have indicated that these compounds can be effective against a range of bacterial and fungal pathogens, suggesting their potential use in medical and pharmaceutical applications (Al-Wahaibi et al., 2020).

4. Analytical and Spectroscopic Applications

The derivatives of (E)-1-[(2-chloro-5-nitrophenyl)methylidene]-2-phenylhydrazine are also utilized in analytical chemistry. For instance, they are used in the derivatization of carboxylic acids, aldehydes, and ketones in various samples, facilitating their detection and analysis through techniques like high-performance liquid chromatography (HPLC) (Peters et al., 2004).

Safety And Hazards

Understanding the safety and hazards associated with a compound is crucial for its safe handling and use. Unfortunately, specific safety and hazard information for “(E)-1-[(2-chloro-5-nitrophenyl)methylidene]-2-phenylhydrazine” is not available .

Future Directions

The future directions for research on “(E)-1-[(2-chloro-5-nitrophenyl)methylidene]-2-phenylhydrazine” would depend on its properties and potential applications. Unfortunately, specific future directions are not available .

properties

IUPAC Name

N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O2/c14-13-7-6-12(17(18)19)8-10(13)9-15-16-11-4-2-1-3-5-11/h1-9,16H/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQRXRFLZOWMUJZ-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-[(2-chloro-5-nitrophenyl)methylidene]-2-phenylhydrazine

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